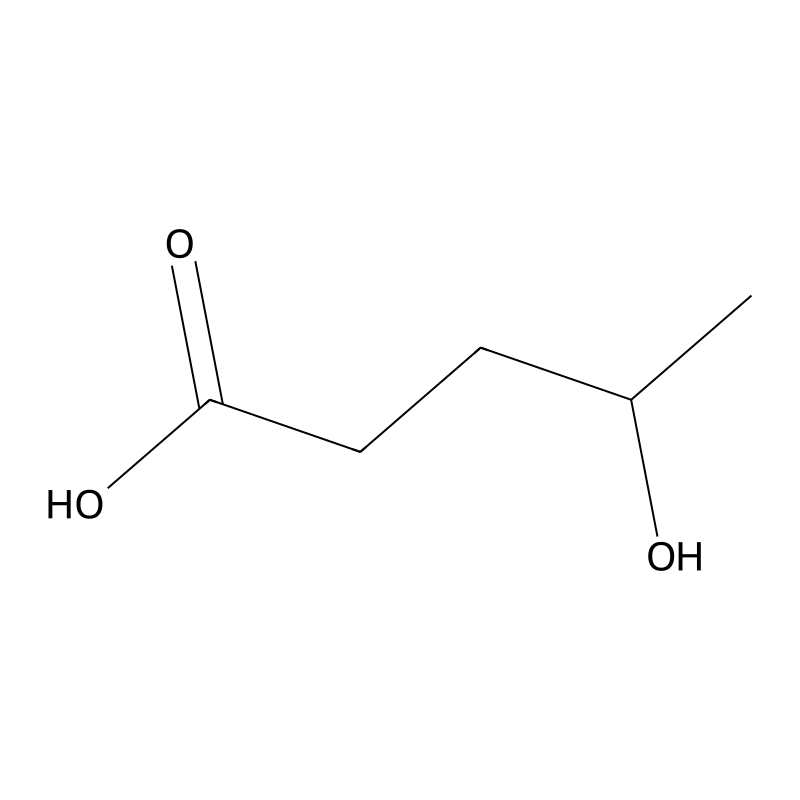4-Hydroxypentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Natural Occurrence and Production of 4-Hydroxypentanoic Acid
4-Hydroxypentanoic acid, also known as (4R)-4-hydroxypentanoic acid, is a naturally occurring short-chain fatty acid found in the bacteria Paraburkholderia []. It belongs to the class of (omega-1)-hydroxy fatty acids, which are fatty acids with a hydroxyl group attached to the second-to-last carbon atom (omega-1 position) of the carbon chain [].
Functional Relationship to Valeric Acid
4-Hydroxypentanoic acid is structurally related to valeric acid, another short-chain fatty acid. It can be considered a derivative of valeric acid with a hydroxyl group replacing a hydrogen atom at the 4th carbon position [].
Research on Potential Biological Activities
While research on 4-hydroxypentanoic acid is limited, some studies have explored its potential biological activities. It has been shown to be a substrate for the enzyme CYP8B1, which belongs to the cytochrome P450 superfamily of enzymes involved in various metabolic processes []. However, further investigation is needed to understand its specific role and potential applications in this context.
4-Hydroxypentanoic acid is classified as an (ω−1)-hydroxy fatty acid, specifically a derivative of valeric acid where the hydrogen atom at the 4-position is replaced by a hydroxy group. Its molecular formula is , comprising five carbon atoms, ten hydrogen atoms, and three oxygen atoms. This compound serves as an important intermediate in various chemical processes, particularly in the hydrogenation of levulinic acid to form γ-Valerolactone, which is a valuable platform chemical in the production of biofuels and other chemicals .
- Hydrogenation: It acts as an intermediate in the hydrogenation of levulinic acid to produce γ-Valerolactone. This reaction is crucial for synthesizing biofuels and other valuable chemicals .
- Modification of Enzymes: Research has shown that derivatives of 4-hydroxypentanoic acid can modify enzymes such as pyruvate kinase, influencing metabolic pathways.
- Reactivity with Amines: The compound can undergo reactions with primary amines, which are essential for understanding the mechanisms behind certain carcinogenic lactones .
4-Hydroxypentanoic acid exhibits various biological activities:
- Enzyme Inhibition: Studies have indicated that this compound and its derivatives can inhibit enzymes involved in neurotransmitter degradation, such as gamma-aminobutyric acid aminotransferase. This inhibition may have implications for neurological health and disease management.
- Potential Therapeutic
Several methods have been developed to synthesize 4-hydroxypentanoic acid:
- Hydrogenation of Levulinic Acid: The most common method involves the hydrogenation of levulinic acid, which yields 4-hydroxypentanoic acid as an intermediate. This process often utilizes catalysts such as platinum nanoparticles supported on molybdenum oxides to enhance efficiency .
- Chemical Modification: Other synthetic routes may involve the modification of existing compounds through
4-Hydroxypentanoic acid finds applications in various fields:
- Chemical Industry: It is used as an intermediate in the production of γ-Valerolactone, which is utilized in synthesizing biofuels and other chemicals.
- Pharmaceuticals: Due to its biological activity, it has potential applications in drug development, particularly for conditions related to enzyme inhibition and metabolic disorders .
- Research: The compound is frequently used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Research has focused on understanding how 4-hydroxypentanoic acid interacts with biological systems:
- Enzyme Interactions: Studies have demonstrated that this compound can modify enzyme activity, particularly in metabolic pathways involving pyruvate kinase and gamma-aminobutyric acid aminotransferase. These interactions are crucial for developing therapeutic agents targeting metabolic diseases .
- Toxicological Studies: Investigations into its reactivity with primary amines have highlighted potential toxicological implications, particularly concerning carcinogenic mechanisms associated with lactones.
Several compounds share structural similarities with 4-hydroxypentanoic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Valeric Acid | A straight-chain fatty acid without hydroxyl groups. | |
| γ-Valerolactone | A cyclic ester derived from 4-hydroxypentanoic acid. | |
| 4-Aminobutanoic Acid | An amino acid derivative that affects neurotransmitter systems. | |
| 5-Hydroxyvaleric Acid | A hydroxylated derivative of valeric acid with similar properties. |
Uniqueness of 4-Hydroxypentanoic Acid
What sets 4-hydroxypentanoic acid apart from these compounds is its specific hydroxyl group positioning on the pentanoic chain, which significantly influences its reactivity and biological activity. Its role as an intermediate in key chemical transformations further underscores its importance in both industrial and research contexts.








